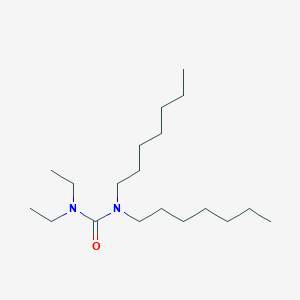
1,1-Diethyl-3,3-diheptylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dipalmitoylphosphatidylcholine is a phospholipid consisting of two palmitic acid groups attached to a phosphatidylcholine head-group. It is a major constituent of pulmonary surfactants, which play a crucial role in reducing the work of breathing and preventing alveolar collapse during respiration . This compound is also significant in the study of liposomes and human bilayers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dipalmitoylphosphatidylcholine can be synthesized from glyceryl phosphoryl choline and palmitic acid through a condensation reaction . The reaction typically involves the following steps:
Protection: Protecting the hydroxyl groups of glyceryl phosphoryl choline.
Condensation: Condensing the protected glyceryl phosphoryl choline with palmitic acid.
Deprotection: Removing the protective groups to yield the final product.
Industrial Production Methods
The industrial production of 1,2-Dipalmitoylphosphatidylcholine involves similar steps but on a larger scale. The process is optimized for higher yields and purity, making it suitable for pharmaceutical applications such as injections, tablets, and capsules .
Analyse Chemischer Reaktionen
1,2-Dipalmitoylphosphatidylcholine undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by phospholipase D, which hydrolyzes 1,2-Dipalmitoylphosphatidylcholine to 1,2-Dipalmitoylphosphatidic acid.
Oxidation: The palmitic acid chains can undergo oxidation under specific conditions.
Substitution: The choline head-group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include phospholipase D for hydrolysis and oxidizing agents for oxidation reactions. The major products formed include 1,2-Dipalmitoylphosphatidic acid and various oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
1,2-Dipalmitoylphosphatidylcholine has numerous scientific research applications:
Wirkmechanismus
1,2-Dipalmitoylphosphatidylcholine reduces the surface tension of the alveolar liquid, facilitating gas exchange and preventing alveolar collapse . The compound’s structure includes a hydrophilic head and hydrophobic tails, allowing it to form a monolayer at the air-liquid interface in the lungs . This arrangement reduces the energy required for alveolar expansion and contraction during breathing .
Vergleich Mit ähnlichen Verbindungen
1,2-Dipalmitoylphosphatidylcholine is compared with other phosphatidylcholines, such as:
1,2-Dioleoylphosphatidylcholine: Contains oleic acid chains instead of palmitic acid.
1,2-Dimyristoylphosphatidylcholine: Contains myristic acid chains.
The uniqueness of 1,2-Dipalmitoylphosphatidylcholine lies in its specific role in pulmonary surfactants and its ability to reduce surface tension effectively .
Eigenschaften
Molekularformel |
C19H40N2O |
|---|---|
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
1,1-diethyl-3,3-diheptylurea |
InChI |
InChI=1S/C19H40N2O/c1-5-9-11-13-15-17-21(18-16-14-12-10-6-2)19(22)20(7-3)8-4/h5-18H2,1-4H3 |
InChI-Schlüssel |
NCNOHIFPJKVOIA-UHFFFAOYSA-N |
SMILES |
CCCCCCCN(CCCCCCC)C(=O)N(CC)CC |
Kanonische SMILES |
CCCCCCCN(CCCCCCC)C(=O)N(CC)CC |
Synonyme |
1,2 Dihexadecyl sn Glycerophosphocholine 1,2 Dipalmitoyl Glycerophosphocholine 1,2 Dipalmitoylphosphatidylcholine 1,2-Dihexadecyl-sn-Glycerophosphocholine 1,2-Dipalmitoyl-Glycerophosphocholine 1,2-Dipalmitoylphosphatidylcholine Dipalmitoyl Phosphatidylcholine Dipalmitoylglycerophosphocholine Dipalmitoyllecithin Dipalmitoylphosphatidylcholine Phosphatidylcholine, Dipalmitoyl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















